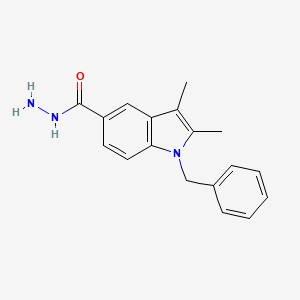

1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds closely related to 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide involves multiple steps, including the use of FT-IR, NMR, ESI-MS, and X-ray diffraction for characterization. These methods help in elucidating the structure and confirming the synthesis of desired compounds (Karrouchi et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using X-ray diffraction, revealing details about the crystalline structure and molecular geometry. Theoretical studies, including DFT calculations, provide insights into the optimized molecular structures in different phases, aiding in understanding the electronic and spatial configuration (Karrouchi et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of benzylindole carbohydrazides have been explored through reactions with various reagents. For example, the reaction with triethylorthoformate and DMF yields specific triazinoindoles, demonstrating the compound's reactivity and potential for further chemical modifications (Maddirala et al., 2004).

Scientific Research Applications

Antioxidant and Anticholinesterase Properties

- Indole compounds with carbohydrazide functionality, including structures similar to 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide, have been found to be promising targets for antioxidant applications. They demonstrate significant antioxidant properties through various assays, such as DPPH free radical scavenging, ABTS cationic radical decolorization, and CUPRAC. Furthermore, these compounds exhibit notable anticholinesterase properties, which are crucial for Alzheimer’s disease treatment (Bingul et al., 2019).

Anti-cholinesterase Activity and Alzheimer's Disease Treatment

- The indole-isoxazole carbohydrazide derivatives, similar in structure to this compound, have been synthesized and evaluated for their anti-cholinesterase activity. These compounds play a significant role in the treatment of Alzheimer's disease by inhibiting acetylcholinesterase and increasing acetylcholine levels in the synaptic cleft (Mirfazli et al., 2018).

Antioxidant and Antimicrobial Activities

- Thiazolidinone and azetidinone compounds encompassing indolylthienopyrimidines, structurally similar to this compound, have been synthesized and shown to exhibit promising antioxidant and antimicrobial activities. These compounds could be important in the development of new therapeutic agents for various infections and oxidative stress-related diseases (Saundane et al., 2012).

Insecticidal Activity

- Benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide, which share structural similarities with this compound, have been synthesized and tested for their insecticidal activity. These compounds show high effectiveness against various insect species, providing potential applications in pest management (Sawada et al., 2003).

Dual Chemosensor for Metal Ions

- N,N',N'-Tetraacetyl-4,6-dimethoxyindole-based compounds, related to this compound, have been developed as dual chemosensors for detecting Fe3+ and Cu2+ ions. These compounds could be useful in environmental monitoring and analytical chemistry (Şenkuytu et al., 2019).

Leukotriene Synthesis Inhibition

- Compounds structurally related to this compound have been identified as potent and selective inhibitors of 5-lipoxygenase-activating protein leukotriene synthesis. These findings are significant for the development of new treatments for inflammatory and allergic conditions (Hutchinson et al., 2009).

Mechanism of Action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in diverse biological activities .

Biochemical Pathways

Indole derivatives are known to affect various biochemical pathways, leading to a range of downstream effects .

Result of Action

Indole derivatives are known to have diverse biological activities, suggesting that they could have a wide range of molecular and cellular effects .

properties

IUPAC Name |

1-benzyl-2,3-dimethylindole-5-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O/c1-12-13(2)21(11-14-6-4-3-5-7-14)17-9-8-15(10-16(12)17)18(22)20-19/h3-10H,11,19H2,1-2H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSQJNRFRYJBMC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C2=C1C=C(C=C2)C(=O)NN)CC3=CC=CC=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70357038 |

Source

|

| Record name | 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

350990-21-5 |

Source

|

| Record name | 2,3-Dimethyl-1-(phenylmethyl)-1H-indole-5-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=350990-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-benzyl-2,3-dimethyl-1H-indole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70357038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.